Product packaging for 2-Butanol, 4,4'-oxybis-(Cat. No.:CAS No. 821-33-0)

2-Butanol, 4,4'-oxybis-

Cat. No.: B1196673
CAS No.: 821-33-0
M. Wt: 162.23 g/mol
InChI Key: AFSYRVDDZGJTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Foundational Discoveries Pertaining to Bifunctional Ether Architectures

The journey to understanding and synthesizing complex ether structures like 2-Butanol (B46777), 4,4'-oxybis- is built upon centuries of foundational discoveries in organic chemistry. The synthesis of the first ether, diethyl ether , is often credited to Valerius Cordus in 1540, who produced it by reacting ethanol with sulfuric acid. murov.infonumberanalytics.com This early work, however, lacked a theoretical understanding of the molecular structure.

A pivotal moment in the history of ether chemistry was the development of the Williamson ether synthesis in 1850 by Alexander William Williamson. wikipedia.orgnumberanalytics.comtestbook.com This reaction, which involves an alkoxide reacting with an alkyl halide, was instrumental in proving the structure of ethers and provided a versatile and general method for their preparation. wikipedia.orgtestbook.comunacademy.com The Williamson synthesis established a rational approach to forming the C-O-C linkage, which is the core of any ether, including bifunctional architectures. numberanalytics.comnumberanalytics.com It allowed for the synthesis of both symmetrical and unsymmetrical ethers, greatly expanding the scope of accessible ether structures. solubilityofthings.com The historical importance of this reaction cannot be overstated, as it laid the groundwork for the deliberate synthesis of more complex molecules containing ether linkages. unacademy.comprepp.in

The development of methods to create molecules with more than one functional group, such as the diol and ether moieties in 2-Butanol, 4,4'-oxybis- , evolved from these fundamental discoveries. The ability to control reactions and selectively form specific bonds is a cornerstone of modern synthetic organic chemistry, a field that owes much to these early pioneering efforts.

Structural Classification and Nomenclature in the Context of Symmetric Dialkyl Diols

2-Butanol, 4,4'-oxybis- is a structurally specific molecule that can be classified in multiple ways based on its functional groups. At its core, it is an ether, characterized by an oxygen atom connected to two alkyl groups (R-O-R'). lumenlearning.com Because the two alkyl groups attached to the central oxygen are identical (a 3-hydroxybutyl group on each side), it is classified as a symmetrical ether. jove.comncert.nic.inunacademy.com

Furthermore, the molecule contains two hydroxyl (-OH) groups, making it a diol. chemistrysteps.compearson.com The hydroxyl groups are located on the second carbon of each four-carbon chain, classifying them as secondary alcohols. chemicalbook.comnumberanalytics.comwou.edu Therefore, 2-Butanol, 4,4'-oxybis- is precisely described as a symmetric dialkyl diol.

The name 2-Butanol, 4,4'-oxybis- is a systematic name derived from IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for bifunctional compounds. degloorcollege.in In molecules with multiple functional groups, a priority system determines the principal group, which defines the suffix of the name. chemistrysteps.compressbooks.pubmasterorganicchemistry.com For this compound, the alcohol group takes priority over the ether linkage.

Parent Structure : The name is based on the butanol structure. The suffix "-ol" indicates the alcohol functional group. pdx.edu

Ether Linkage as a Substituent : The ether oxygen and the second butanol chain are treated as a complex substituent on the primary butanol chain. The "oxybis-" part of the name indicates two identical groups (in this case, butanol chains) attached to a central oxygen atom.

Numbering : The "4,4'-" indicates that the oxygen atom is connected to the fourth carbon of both butanol chains. The "2-" specifies the location of the hydroxyl group on the butanol parent chain.

The compound is also known by several synonyms, including 4,4'-Oxydi-2-butanol, Bis(3-hydroxybutyl) ether, and 3,3'-Dihydroxydibutyl ether. chemsrc.comcas.orgguidechem.com

Table 1: Physicochemical Properties of 2-Butanol, 4,4'-oxybis-

PropertyValueSource
Molecular FormulaC8H18O3 chemicalbook.comchemsrc.com
Molecular Weight162.23 g/mol chemicalbook.com
Boiling Point278.4°C at 760 mmHg chemsrc.comguidechem.com
Density0.997 g/cm³ chemicalbook.comchemsrc.com
Flash Point122.2°C chemsrc.comguidechem.com
Melting Point<25 °C chemicalbook.comguidechem.com
Refractive Index1.451 chemsrc.comguidechem.com

Conceptual Frameworks for Understanding Ether and Alcohol Reactivity in Complex Organic Systems

The chemical behavior of 2-Butanol, 4,4'-oxybis- is dictated by the interplay of its ether and alcohol functional groups.

Ether Reactivity: Ethers are generally considered unreactive functional groups, a property that makes them excellent solvents for many organic reactions. wou.eduopenstax.org The C-O single bonds are stable towards bases, nucleophiles, and mild acids. openstax.orgbyjus.com The primary reaction that ethers undergo is cleavage of the C-O bond, which requires harsh conditions, typically treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgbyjus.com The reaction proceeds via nucleophilic substitution (either SN1 or SN2), where the acid protonates the ether oxygen, making it a better leaving group. openstax.orgchemistry.coach For a molecule like 2-Butanol, 4,4'-oxybis- , cleavage would break the central ether linkage, yielding molecules of 4-halo-2-butanol .

Alcohol Reactivity: Alcohols are significantly more reactive and versatile than ethers. numberanalytics.com Their reactivity stems from the polar O-H bond and the lone pairs of electrons on the oxygen atom. geeksforgeeks.org The key reactions of alcohols include:

As Nucleophiles: The lone pairs on the hydroxyl oxygen allow alcohols to act as nucleophiles, for example, in the Williamson ether synthesis or in esterification reactions with carboxylic acids. geeksforgeeks.orgbritannica.com

As Bases: The oxygen atom can be protonated by strong acids, which converts the hydroxyl group from a poor leaving group (-OH) into a good leaving group (H₂O). chemistry.coachpressbooks.pub This initiates substitution or elimination reactions.

Oxidation: As secondary alcohols, the two -OH groups in 2-Butanol, 4,4'-oxybis- can be oxidized to ketones. britannica.comcsueastbay.edu This would convert the molecule into 2-Butanone, 4,4'-oxybis- . Tertiary alcohols are resistant to oxidation, while primary alcohols can be oxidized to aldehydes and then to carboxylic acids. chemistry.coachbritannica.com

Substitution and Elimination: Because the hydroxyl groups are on secondary carbons, they can undergo both SN1 and SN2 substitution reactions, as well as E1 and E2 elimination reactions, depending on the reagents and reaction conditions. chemistry.coachcsueastbay.edu

In a complex molecule like 2-Butanol, 4,4'-oxybis- , the presence of two hydroxyl groups offers multiple sites for reaction. The ether linkage, being relatively inert, would likely remain intact under conditions designed to modify the alcohol groups, such as mild oxidation or esterification. Conversely, conditions required for ether cleavage would almost certainly affect the alcohol functionalities as well.

Table 2: Key Reactivity of Functional Groups in 2-Butanol, 4,4'-oxybis-

Functional GroupType of ReactionTypical ReagentsResulting Product Type
EtherAcidic CleavageConc. HBr, HIAlkyl Halide, Alcohol
Alcohol (Secondary)OxidationH2CrO4, PCCKetone
EsterificationCarboxylic Acid (acid catalyst)Ester
Nucleophilic SubstitutionHBr, SOCl2Alkyl Halide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B1196673 2-Butanol, 4,4'-oxybis- CAS No. 821-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxybutoxy)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSYRVDDZGJTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOCCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870777
Record name 2-Butanol, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821-33-0
Record name 3,3′-Dihydroxydibutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Oxydi-2-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxybutyloxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Butanol, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-OXYDI-2-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6X2Y7NRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 2 Butanol, 4,4 Oxybis

Classical and Contemporary Etherification Strategies for C-O-C Linkage Formation

The formation of the central C-O-C ether linkage is the key step in synthesizing 2-Butanol (B46777), 4,4'-oxybis-. This can be achieved through several etherification strategies, each with distinct advantages and limitations, particularly when dealing with secondary alcohol substrates.

Acid-catalyzed dehydration is a traditional and atom-economical method for preparing symmetrical ethers, proceeding by the condensation of two alcohol molecules with the elimination of water. libretexts.orgacs.org The general mechanism involves the protonation of one alcohol molecule by the acid catalyst (e.g., H₂SO₄) to form a good leaving group (H₂O). masterorganicchemistry.commychemblog.com A second alcohol molecule then acts as a nucleophile, displacing the water in an Sₙ2 reaction to form a protonated ether, which is subsequently deprotonated to yield the final product. libretexts.orgmasterorganicchemistry.com

This method is most effective for unbranched primary alcohols. mychemblog.comvaia.com For secondary alcohols, such as the 4-hydroxy-2-butanol precursor required for the target molecule, the reaction is complicated by a competing E1 elimination pathway. libretexts.orgvaia.com The formation of a secondary carbocation intermediate is more likely, which can readily lose a proton to form an alkene as a major byproduct, significantly reducing the ether yield. vaia.com

To overcome these limitations, modern approaches have explored the use of solid acid catalysts like DELOXAN ASP or AMBERLYST 15 in supercritical fluid solvents (e.g., scCO₂). acs.org These conditions have shown high selectivity for linear alkyl ethers with minimal rearrangement, offering a cleaner and more efficient alternative to traditional homogeneous acid catalysis for certain substrates, including the secondary alcohol 2-propanol. acs.org

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. doubtnut.comchemistrysteps.com The reaction involves a nucleophilic substitution (Sₙ2) between a metal alkoxide and a substrate with a good leaving group, typically an alkyl halide or tosylate. libretexts.orgchemistrysteps.com

To synthesize the symmetrical 2-Butanol, 4,4'-oxybis-, this would involve two main steps:

Alkoxide Formation: The precursor, 4-hydroxy-2-butanol, is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. libretexts.orgjk-sci.com

Nucleophilic Substitution: The resulting alkoxide then reacts with a second molecule of the precursor that has been converted to an alkyl halide (e.g., 4-bromo-2-butanol).

A significant limitation of this method for the target molecule is the use of a secondary alkyl halide. libretexts.org Because alkoxides are strong bases as well as strong nucleophiles, the Sₙ2 reaction faces competition from the E2 elimination pathway, which would produce an alkene instead of the desired ether. libretexts.orgchemistrysteps.comjk-sci.com The choice of reaction conditions, such as using aprotic solvents, can help minimize elimination side products. jk-sci.com A variation of the Williamson synthesis that employs silver oxide (Ag₂O) offers milder conditions, avoiding the need for a strong base and the explicit formation of an alkoxide, which can be beneficial for sensitive substrates. libretexts.org

Modern organic synthesis has seen the development of powerful transition-metal-catalyzed methods for C-O bond formation that often proceed under milder conditions and with greater functional group tolerance than classical methods. arkat-usa.org

Copper-Catalyzed Etherification: Copper-mediated reactions, building upon the classical Ullmann condensation, have been refined for the synthesis of alkyl aryl and dialkyl ethers. arkat-usa.orgnih.gov Modern protocols often use catalytic amounts of a copper(I) or copper(II) salt with a suitable ligand. For instance, copper(II) acetate, in combination with ligands like 4-(dimethylamino)pyridine or various oxalamides, can catalyze the cross-coupling of aliphatic alcohols. organic-chemistry.orgacs.orgacs.org These methods have been successfully applied to both primary and secondary alcohols. nih.govacs.org While some protocols still require elevated temperatures, recent advances using photocatalysts like eosin (B541160) Y have enabled copper-catalyzed etherification of alcohols with aryl bromides to occur at room temperature. acs.org

Palladium-Catalyzed Etherification: Palladium catalysis, particularly the Buchwald-Hartwig amination and its etherification variants, has become a cornerstone of cross-coupling chemistry. These methods allow for the coupling of alcohols with (hetero)aryl halides and triflates. organic-chemistry.org Recent improvements have focused on developing highly active ligands, such as bulky biaryl phosphines, that enable the efficient coupling of challenging substrates, including secondary alcohols, with aryl chlorides at or near room temperature and with near-equimolar amounts of the alcohol. organic-chemistry.orgmit.edu These advanced catalytic systems demonstrate high selectivity and can tolerate a wide range of functional groups, making them powerful tools for constructing complex ether-containing molecules. nih.gov

Table 1: Comparison of Modern Catalytic Etherification Methods

Feature Copper-Catalyzed Methods Palladium-Catalyzed Methods
Catalyst Typically Cu(I) or Cu(II) salts (e.g., CuI, Cu(OAc)₂) nih.govacs.org Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) nih.govdoi.org
Ligands N,N-dimethylglycine, 1,10-phenanthroline, oxalamides arkat-usa.orgmit.edu Bulky electron-rich phosphines (e.g., biaryl phosphines) organic-chemistry.orgmit.edu
Substrates Primary and secondary alcohols, phenols nih.govacs.org Primary and secondary alcohols, phenols mit.edunih.gov
Coupling Partner Aryl halides, organoboron reagents, organobismuth reagents arkat-usa.orgacs.org (Hetero)aryl halides, triflates, olefins organic-chemistry.orgnih.gov
Conditions Often requires elevated temperatures, but mild/room temperature protocols are emerging arkat-usa.orgacs.org Increasingly mild conditions (room temp to 40 °C), tolerant of air and moisture mit.edunih.gov
Advantages Lower cost of copper catalyst High turnover numbers, broad substrate scope, high functional group tolerance

Stereoselective Synthesis of 2-Butanol, 4,4'-oxybis- Isomers

The target molecule has two stereocenters, one at the C2 position of each butanol chain. This gives rise to three possible stereoisomers: the enantiomeric pair (2R,2'R) and (2S,2'S), and the meso compound (2R,2'S). The synthesis of a specific isomer requires precise control over stereochemistry.

Achieving a diastereomerically pure final product necessitates starting with stereochemically defined precursors. The synthesis of chiral 1,2-diols and 1,3-diols, which are key structural motifs in many natural products, serves as a valuable proxy for the synthesis of the chiral 4-hydroxy-2-butanol precursor. nih.govnih.govresearchgate.net

Strategies for diastereoselective diol synthesis often rely on creating one stereocenter and then using its influence to direct the formation of a second. For example, a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols can produce syn-1,3-diol derivatives with excellent diastereomeric ratios (>19:1 dr). nih.gov Another powerful approach involves the sequential O-nitrosoaldol reaction and Grignard addition to chiral aldehydes, which can generate chiral 1,2-diols with high diastereoselectivity. nih.gov The presence of additives like CeCl₃·2LiCl can be crucial for achieving high yields and selectivity in such additions. nih.gov These methods provide a framework for constructing the chiral backbone of the 4-hydroxy-2-butanol intermediate required for the stereocontrolled synthesis of 2-Butanol, 4,4'-oxybis-.

The synthesis of enantiomerically pure (optically active) forms of 2-Butanol, 4,4'-oxybis- requires an enantioselective step at some point in the synthetic sequence. This can be achieved by using a chiral catalyst, a chiral auxiliary, or by resolving a racemic mixture.

A particularly elegant strategy is the catalytic asymmetric desymmetrization of a symmetrical precursor. researchgate.netthieme-connect.com For instance, a meso-diol, which contains a plane of symmetry, can be selectively functionalized by a chiral catalyst to produce a single enantiomer of a chiral product. Chiral (salen)manganese(III) complexes have been used to catalyze the enantioselective oxidation of symmetrical 1,3- and 1,4-disilyl ethers to give optically active β- and γ-siloxyketones with high enantiomeric excess (up to 93% ee). researchgate.netthieme-connect.com This type of transformation could be adapted to create an enantiomerically enriched 4-hydroxy-2-butanol precursor from a symmetrical diol.

Alternatively, prochiral substrates like silyl (B83357) enol ethers can undergo catalytic, enantioselective oxidation to produce optically active α-hydroxy carbonyl compounds, which are versatile chiral building blocks. acs.org These methods, often employing chiral catalysts, provide direct access to enantiomerically enriched precursors that can be carried forward to synthesize the desired optically active (2R,2'R) or (2S,2'S) isomers of 2-Butanol, 4,4'-oxybis-.

Green Chemistry Principles and Sustainable Production of 2-Butanol, 4,4'-oxybis-

The application of green chemistry principles to the synthesis of ethers like 2-Butanol, 4,4'-oxybis- aims to reduce the environmental impact of chemical processes. This involves the development of cleaner and more sustainable synthetic routes that are both efficient and environmentally benign. scispace.com

Solvent-Free and Atom-Economical Syntheses

A key principle of green chemistry is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. jk-sci.comjocpr.com Traditional ether synthesis methods, such as the Williamson ether synthesis, can have low atom economy due to the formation of by-products. scranton.edursc.org

Modern approaches focus on developing solvent-free and atom-economical syntheses. thieme-connect.com Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports like alumina (B75360), can reduce reaction times, simplify work-up procedures, and enhance selectivity. thieme-connect.comresearchgate.net For instance, the synthesis of cyclic ethers from dihalo compounds on alumina has been achieved in good yields under solvent-free microwave conditions. thieme-connect.comresearchgate.net These methods eliminate the need for toxic and flammable organic solvents, contributing to a safer and cleaner process. scispace.comchalmers.se

Addition reactions are inherently more atom-economical than substitution or elimination reactions as they incorporate all the atoms of the reactants into the final product. jk-sci.comscranton.edu Designing a synthesis for 2-Butanol, 4,4'-oxybis- that proceeds via an addition mechanism would be a significant step towards a greener process.

Table 1: Comparison of Reaction Types by Atom Economy

Reaction TypeAtom EconomyDescriptionReference
AdditionHighAll reactant atoms are incorporated into the final product. jk-sci.comscranton.edu
SubstitutionModerateInvolves the replacement of one group by another, often generating by-products. scranton.edu
EliminationLowAtoms are removed from a molecule, leading to the formation of by-products. scranton.edu

Biocatalytic Approaches to Ether Formation

Biocatalysis presents a powerful and environmentally friendly alternative to traditional chemical methods for ether synthesis. researchgate.net Enzymes operate under mild conditions, often with high regioselectivity and stereoselectivity, which can simplify purification processes and reduce waste. researchgate.netnih.gov While the enzymatic synthesis of ethers is less explored than their degradation, research has shown that certain enzymes, such as transferases, can catalyze ether formation. google.com

For the synthesis of a specific ether like 2-Butanol, 4,4'-oxybis-, exploring enzymes capable of forming ether linkages from the corresponding alcohol precursors could lead to a highly efficient and sustainable process. For example, some enzymes can catalyze the O-demethylation of aryl methyl ethers, and understanding these mechanisms could inform the design of biocatalytic etherification reactions. acs.org The use of biocatalysts can circumvent the need for harsh reagents and protecting groups, further enhancing the green credentials of the synthesis. acs.org

Industrial Scale-Up and Process Optimization for 2-Butanol, 4,4'-oxybis- Production

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining reaction efficiency, controlling process conditions, and ensuring product purity on a larger scale. numberanalytics.com

Continuous Flow Reactor Design and Implementation

Continuous flow chemistry has emerged as a valuable alternative to traditional batch processing for industrial-scale synthesis. rsc.org Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved safety and consistency. numberanalytics.comrsc.org This technology is particularly well-suited for ether synthesis, where precise temperature control can be crucial to prevent side reactions. youtube.com

The use of multi-tubular reactors, a type of plug-flow reactor (PFR), is preferred for exothermic reactions like some etherification processes, as they allow for efficient heat removal. mdpi.com For the production of 2-Butanol, 4,4'-oxybis-, a continuous flow process could be designed to optimize reaction time and yield while minimizing energy consumption. mdpi.comsciforum.net Recent advancements have seen the development of commercial flow microwave reactors that can operate at high temperatures and pressures, further expanding the possibilities for efficient industrial synthesis. rsc.org

Table 2: Comparison of Reactor Types for Chemical Synthesis

Reactor TypeAdvantagesDisadvantagesReference
Batch ReactorFlexible for producing multiple products.Less efficient for large-scale production, potential for batch-to-batch variability. mdpi.com
Continuous Stirred Tank Reactor (CSTR)Good temperature control, uniform composition.Lower conversion per unit volume compared to PFR. mdpi.comsciforum.net
Plug-Flow Reactor (PFR)High conversion per unit volume, efficient for large-scale production.Can have temperature gradients, less flexible than batch reactors. mdpi.comsciforum.net

Economic and Environmental Feasibility Studies of Production Routes

A comprehensive techno-economic analysis (TEA) is essential to evaluate the commercial viability of any new production process. repec.org Such studies assess factors like feedstock costs, capital investment, operating costs, and market price to determine the minimum fuel-selling price (MFSP) or product cost. repec.orgacs.org

Furthermore, life-cycle assessment (LCA) is crucial for quantifying the environmental impact of a production route. core.ac.uk An LCA evaluates the greenhouse gas emissions and other environmental burdens associated with the entire production process, from raw material extraction to the final product. repec.orgcore.ac.uknih.gov For the production of 2-Butanol, 4,4'-oxybis-, comparing different synthetic pathways through TEA and LCA would identify the most economically and environmentally sustainable option. For instance, a process utilizing renewable feedstocks and energy sources could potentially achieve negative carbon emissions, making it a highly attractive option from a sustainability perspective. repec.org

Mechanistic Investigations and Reactivity Profiles of 2 Butanol, 4,4 Oxybis

Fundamental Reactivity of the Ether Linkage in 2-Butanol (B46777), 4,4'-oxybis-

The ether bond in 2-Butanol, 4,4'-oxybis- is generally stable but can be cleaved under specific, often harsh, reaction conditions. libretexts.org

Acid-Catalyzed Ether Cleavage Mechanisms

The cleavage of ethers, including 2-Butanol, 4,4'-oxybis-, is most commonly achieved using strong acids. libretexts.orglongdom.org The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. longdom.orgwikipedia.orgmasterorganicchemistry.com

The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comvaia.com This creates an oxonium ion, a key intermediate in the cleavage process. vaia.com

For an unsymmetrical ether like 2-Butanol, 4,4'-oxybis-, the subsequent step depends on the stability of the potential carbocations that could be formed. Since the ether is composed of secondary alkyl groups, the cleavage can potentially proceed through a mixture of S(_N)1 and S(_N)2 pathways. masterorganicchemistry.com

In an S(_N)2 mechanism, a nucleophile (often the conjugate base of the acid used for protonation, such as a halide ion) attacks the less sterically hindered carbon atom adjacent to the oxonium ion. wikipedia.orglibretexts.org This results in the displacement of an alcohol molecule and the formation of an alkyl halide. masterorganicchemistry.com

In an S(_N)1 mechanism, the protonated ether cleaves to form an alcohol and a relatively stable carbocation. libretexts.orgwikipedia.org This pathway is favored if one of the alkyl groups can form a stable carbocation (e.g., tertiary or benzylic). libretexts.orglibretexts.org The secondary carbocation that would form from 2-Butanol, 4,4'-oxybis- has some stability, making an S(_N)1 pathway possible, though likely to compete with the S(_N)2 pathway. longdom.org The carbocation then reacts with a nucleophile to form the final product. vaia.com

The choice of strong acid is crucial. Hydrohalic acids like HBr and HI are effective because their conjugate bases (Br⁻ and I⁻) are good nucleophiles. libretexts.orgwikipedia.org Using an acid with a poorly nucleophilic conjugate base, such as trifluoroacetic acid, can favor elimination (E1) pathways if a stable carbocation can be formed. vaia.comlibretexts.org

Table 1: Factors Influencing the Mechanism of Acid-Catalyzed Ether Cleavage

Factor Favors SN1 Favors SN2
Alkyl Group Structure Tertiary, Benzylic, Allylic Primary, Methyl
Carbocation Stability High Low
Steric Hindrance Less important Favors attack at less hindered site
Nucleophile Can be weak Requires a good nucleophile

| Solvent | Polar protic | Polar aprotic |

Nucleophilic Displacement Reactions at the Alkyl Moieties

Direct nucleophilic displacement on the carbon atoms of the ether linkage in 2-Butanol, 4,4'-oxybis- without prior activation of the ether oxygen is generally not feasible. This is because the alkoxy group (RO-) is a poor leaving group, being a strong base. masterorganicchemistry.comlibretexts.org

For a nucleophilic substitution reaction to occur at the alkyl moieties, the ether oxygen must first be protonated by a strong acid, as described in the acid-catalyzed cleavage mechanism. This converts the poor leaving group (alkoxide) into a much better leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Once the oxonium ion is formed, a nucleophile can attack one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. masterorganicchemistry.com

The reactivity of the two alkyl moieties in 2-Butanol, 4,4'-oxybis- towards nucleophilic attack after protonation would be influenced by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom in an S(_N)2 reaction. wikipedia.orglibretexts.org

Oxidative and Reductive Transformations Involving 2-Butanol, 4,4'-oxybis-

The ether linkage and hydroxyl groups of 2-Butanol, 4,4'-oxybis- can undergo both oxidative and reductive transformations.

Radical Pathways in Ether Oxidation

The oxidation of ethers can proceed through radical pathways, often initiated by light, heat, or a radical initiator. A common process is autoxidation, which involves the reaction with atmospheric oxygen to form hydroperoxides. This process is particularly prevalent in ethers that have a hydrogen atom on a carbon adjacent to the ether oxygen.

The mechanism typically involves the following steps:

Initiation: A radical initiator abstracts a hydrogen atom from a carbon alpha to the ether oxygen, forming an ether radical.

Propagation: The ether radical reacts with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.

Termination: The reaction is terminated by the combination of two radicals.

Decomposition of the resulting hydroperoxides can be complex, often proceeding via homolytic cleavage of the O-O bond to form an alkoxy radical and a hydroxyl radical. ucc.ie The alkoxy radical can then undergo further reactions, such as C-C bond cleavage, leading to a variety of breakdown products including aldehydes, ketones, and alcohols. ucc.ie In some cases, the recombination of peroxy radicals can lead to the formation of ester accretion products. copernicus.org

Hydrogenolysis and Other Reductive Ether Cleavages

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by reaction with hydrogen. For ethers, this typically requires a metal catalyst. Catalytic hydrogenation can be used to cleave the C-O bond of the ether linkage. For instance, catalytic hydrogenation of certain cyclopropylpyridine methobromide salts can lead to concomitant hydrogenolysis of the cyclopropyl (B3062369) group. dss.go.th

Another method for reductive cleavage involves the use of strong reducing agents. While not specifically detailed for 2-Butanol, 4,4'-oxybis-, general methods for ether cleavage include the use of organometallic compounds. wikipedia.org

Functional Group Transformations of the Hydroxyl Groups in 2-Butanol, 4,4'-oxybis-

The two secondary hydroxyl (-OH) groups in 2-Butanol, 4,4'-oxybis- are key sites for functional group transformations. solubilityofthings.com The hydroxyl group itself is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. libretexts.orgyoutube.com Therefore, many reactions require the conversion of the hydroxyl group into a better leaving group. libretexts.org

Common transformations include:

Oxidation: The secondary alcohol groups can be oxidized to form the corresponding ketones. Common oxidizing agents for this transformation include chromium-based reagents or milder, more selective methods. harvard.edu For example, catalytic tetrahydrogen cerium (IV) tetrakissulfate with a stoichiometric oxidant like potassium bromate (B103136) can selectively oxidize secondary alcohols. harvard.edu The product of oxidizing the hydroxyl groups of 2-Butanol, 4,4'-oxybis- would be 4,4'-oxybis(butan-2-one).

Conversion to Alkyl Halides: The hydroxyl groups can be converted to alkyl halides using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. youtube.com These reagents work by converting the hydroxyl into an intermediate that is a good leaving group.

Esterification: Alcohols react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. msu.edu This reaction is often catalyzed by an acid.

Formation of Sulfonate Esters: Alcohols can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (like pyridine) to form sulfonate esters (e.g., tosylates). youtube.com Tosylates are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions. libretexts.orgyoutube.com

Table 2: Summary of Functional Group Transformations of Hydroxyl Groups

Reaction Type Reagent(s) Product Functional Group
Oxidation CrO₃, PCC, NaBrO₃/Ce(IV) Ketone
Conversion to Alkyl Chloride SOCl₂ Alkyl Chloride
Conversion to Alkyl Bromide PBr₃ Alkyl Bromide
Esterification R-COOH, Acid Catalyst Ester

| Formation of Tosylate | TsCl, Pyridine | Sulfonate Ester (Tosylate) |

Derivatization Strategies for Enhancing Reactivity

The reactivity of 2-Butanol, 4,4'-oxybis- can be enhanced through various derivatization strategies that modify its chemical structure. These strategies primarily target the hydroxyl (-OH) groups to introduce new functionalities, thereby altering the molecule's properties for specific applications. ethoschemical.in

One common strategy is esterification , where the hydroxyl groups react with carboxylic acids or their derivatives to form esters. This process can be used to produce plasticizers and other chemical intermediates. ethoschemical.in Another key strategy is etherification , which involves the reaction of the hydroxyl groups to form new ether linkages, leading to a variety of derivatives. ethoschemical.in

Silylation is another derivatization technique where the hydroxyl groups are converted into silyl (B83357) ethers. This method is often employed to increase the volatility and thermal stability of the compound, which is particularly useful in analytical techniques like gas chromatography. mdpi.com

The primary goal of these derivatization strategies is to tailor the properties of 2-Butanol, 4,4'-oxybis- for specific uses. For instance, converting the hydrophilic hydroxyl groups can alter the molecule's solubility and reactivity, making it suitable for a wider range of chemical syntheses. mdpi.com

Table 1: Derivatization Strategies for 2-Butanol, 4,4'-oxybis-
Derivatization StrategyReagent TypeResulting Functional GroupPurpose
Esterification Carboxylic acids, acid chlorides, acid anhydrides chemcess.comEsterSynthesis of plasticizers and other intermediates. ethoschemical.in
Etherification Alkyl halides, etc.EtherCreation of various chemical derivatives. ethoschemical.in
Silylation Silylating agents (e.g., MSTFA) mdpi.comSilyl EtherIncreases volatility and thermal stability for analysis. mdpi.com
Alkylation Amines or ammonia (B1221849) chemcess.comN-alkyl-, N,N-dialkyl-, or N,N,N-trialkylamines chemcess.comProduction of various amines. chemcess.com

Multi-Component Reactions Utilizing 2-Butanol, 4,4'-oxybis- as a Synthon

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. tcichemicals.com These reactions are valued for their atom economy and ability to quickly generate complex molecules. tcichemicals.comnih.gov

While specific examples of MCRs directly utilizing 2-Butanol, 4,4'-oxybis- as a primary synthon are not extensively documented in the provided results, its structural features suggest its potential as a valuable building block. The presence of two hydroxyl groups allows it to act as a diol, a common component in many MCRs. For instance, diols are used in variations of the Ugi and Passerini reactions, which are powerful tools for creating diverse molecular scaffolds. nih.govbeilstein-journals.org

The flexibility of the ether linkage in 2-Butanol, 4,4'-oxybis- could also influence the stereochemistry of MCR products. The ability of this compound to participate in reactions that form complex heterocyclic structures makes it a promising candidate for use in combinatorial chemistry and drug discovery. nih.gov

Table 2: Potential Multi-Component Reactions Involving Diol Synthons
MCR NameGeneral ReactantsPotential Role of 2-Butanol, 4,4'-oxybis-
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid nih.govAs a diol, it could potentially be used to create more complex, bifunctional products.
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acid organic-chemistry.orgCould serve as a di-acid equivalent after oxidation, or participate in post-MCR modifications.
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea tcichemicals.comWhile not a direct component, its derivatives could be designed to participate.

Role of 2-Butanol, 4,4'-oxybis- as a Ligand or Solvating Agent in Catalytic Cycles

The unique chemical structure of 2-Butanol, 4,4'-oxybis- allows it to function as both a ligand and a solvating agent in various catalytic cycles. ethoschemical.inresearchgate.net Its ability to coordinate with metal centers and influence the reaction environment makes it a versatile component in catalysis. nih.govnih.gov

Chelation and Coordination Chemistry in Metal-Catalyzed Reactions

The presence of two hydroxyl groups and an ether oxygen allows 2-Butanol, 4,4'-oxybis- to act as a multidentate ligand, capable of forming stable complexes with metal ions. nih.gov This chelation can stabilize the metal center and influence the catalytic activity and selectivity of the reaction. The flexible ether linkage enables the molecule to adopt various conformations to accommodate the geometric preferences of different metal ions. nih.govscience.gov

For example, similar flexible ligands have been shown to form complexes with transition metals like copper and nickel, where the ligand coordinates to the metal center through its donor atoms. researchgate.netnih.govscielo.br The resulting metal complexes can then act as catalysts in a variety of organic transformations. The stereochemistry of the butanol units can also play a role in asymmetric catalysis, potentially leading to the formation of chiral products.

Table 3: Coordination Properties of 2-Butanol, 4,4'-oxybis- like Ligands
Metal IonCoordination ModePotential Catalytic ApplicationReference
Copper(II) Square planarOxidation reactions, C-C bond formation researchgate.net
Nickel(II) Distorted octahedralPolymerization, cross-coupling reactions scielo.br
Silver(I) Heteroleptic complexesEmissive materials, catalysis mdpi.com
Cobalt(II) Distorted octahedralOxidation, hydrogenation scielo.br

Solvent Effects on Reaction Kinetics and Selectivity

As a solvent, 2-Butanol, 4,4'-oxybis- can significantly impact reaction kinetics and selectivity. ethoschemical.inresearchgate.net Its polarity, viscosity, and ability to form hydrogen bonds can influence the solubility of reactants and stabilize transition states, thereby affecting the reaction rate. ethoschemical.in

The use of an alcohol solvent like 2-butanol can enhance the partitioning of reactants and products between different phases in a reaction mixture. acs.org This can be particularly advantageous in biphasic catalysis, where the catalyst is in a separate phase from the reactants and products, facilitating easy separation and recycling of the catalyst.

The chiral nature of 2-Butanol, 4,4'-oxybis- also suggests its potential as a chiral solvent. wikipedia.org Chiral solvents can create a chiral environment around the reactants, which can induce enantioselectivity in reactions that produce chiral products. This is a valuable strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Table 4: Solvent Properties and Their Potential Effects
PropertyDescriptionEffect on Reactions
Polarity The molecule has both polar (hydroxyl) and non-polar (alkyl) regions.Influences solubility of reactants and stabilization of charged intermediates.
Hydrogen Bonding The hydroxyl groups can act as hydrogen bond donors and acceptors. Can stabilize transition states and influence reaction pathways.
Chirality The presence of chiral centers in the butanol units. wikipedia.orgCan be used as a chiral solvent to induce enantioselectivity.
Viscosity Related to the size and intermolecular forces of the molecule.Can affect diffusion rates of reactants and thus the overall reaction rate.

Computational and Theoretical Studies on 2 Butanol, 4,4 Oxybis

Quantum Chemical Calculations of Molecular Geometry and Conformational Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of a molecule (its conformations) and the energy associated with them. These methods solve the Schrödinger equation, providing detailed information about electronic structure. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. aps.orgmdpi.com It is particularly effective for determining the ground-state geometry of a molecule like 2-Butanol (B46777), 4,4'-oxybis-. By approximating the electron density, DFT can calculate the molecule's energy and optimize its geometry to find the most stable conformation.

A typical DFT analysis for 2-Butanol, 4,4'-oxybis- would involve:

Geometry Optimization: Starting with an initial guess of the molecular structure, the algorithm systematically alters bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

Conformational Search: Due to the flexible butyl chains and the central ether linkage, the molecule can exist in numerous conformations. A comprehensive study would involve rotating the various single bonds to identify different local energy minima (stable conformers) and the transition states that separate them.

Thermodynamic Properties: From the optimized geometry, DFT can calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. nih.gov These values are crucial for understanding the molecule's stability.

The results of such calculations would typically be presented in a table format, detailing the relative energies of the most stable conformers.

Table 1: Illustrative DFT Output for Conformational Analysis of 2-Butanol, 4,4'-oxybis- (Note: This table is illustrative as specific literature data for this compound is unavailable. It shows the type of data a DFT study would generate.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Population at 298 K (%)
1 (Global Minimum)0.00C-O-C-C: 180, C-C-O-H: 6045.5
20.85C-O-C-C: 65, C-C-O-H: 18025.1
31.50C-O-C-C: -65, C-C-O-H: 6012.9

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy for energetic calculations.

For 2-Butanol, 4,4'-oxybis-, high-accuracy ab initio calculations would be used to:

Refine the energies of the conformers found using DFT.

Calculate precise bond dissociation energies to predict which chemical bonds are most likely to break.

Determine accurate ionization potentials and electron affinities.

These high-level calculations serve as a benchmark to validate the results from more computationally efficient methods like DFT.

Exploration of Reaction Pathways and Transition States via Computational Modeling

Computational modeling is instrumental in mapping out the potential chemical reactions a molecule can undergo. arxiv.org This involves identifying the transition states—the highest energy points along a reaction coordinate—that connect reactants to products.

The structure of 2-Butanol, 4,4'-oxybis-, with its hydroxyl groups and ether linkage, allows for the possibility of several intramolecular reactions. For instance, under certain conditions (e.g., in the presence of an acid catalyst), one of the hydroxyl groups could attack a carbon atom on the other chain, leading to a cyclization reaction to form a cyclic ether.

Computational modeling of this process would involve:

Locating Transition States: Using algorithms to find the specific molecular geometry of the transition state for the cyclization reaction.

Calculating Activation Energy: Determining the energy difference between the reactant (the open-chain form) and the transition state. This activation energy is a key factor in predicting the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the reactant and the product to confirm that the identified transition state correctly connects the desired species.

Potential intramolecular reactions for ether-alcohols can also include rearrangement pathways, such as the organic-chemistry.orgmdpi.com-Wittig rearrangement, which involves the transformation of an ether into an alcohol. organic-chemistry.org

The hydroxyl and ether groups in 2-Butanol, 4,4'-oxybis- are capable of forming hydrogen bonds. This leads to strong intermolecular interactions, where multiple molecules associate to form dimers, trimers, or larger aggregates. mdpi.comresearchgate.net

Computational studies can quantify these interactions by:

Modeling a dimer of two 2-Butanol, 4,4'-oxybis- molecules.

Optimizing the geometry of the dimer to find the most stable hydrogen-bonding configuration.

Calculating the binding energy of the dimer, which is the energy released when the two molecules come together. This indicates the strength of the intermolecular interaction.

Studies on similar ether-alcohols show that intermolecular hydrogen bonding between hydroxyl groups (OH--OH) is typically stronger than between hydroxyl and ether groups (OH--O-ether). mdpi.com

Molecular Dynamics Simulations for Solvent-Solute Systems Involving 2-Butanol, 4,4'-oxybis-

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules over time. rsc.orgresearchgate.net An MD simulation of 2-Butanol, 4,4'-oxybis- would typically involve placing one or more solute molecules in a box filled with solvent molecules (e.g., water) and calculating the forces between all atoms.

By solving Newton's equations of motion, MD simulations can track the trajectory of every atom, providing insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute. This can be visualized using radial distribution functions, which show the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, and between solvent molecules themselves.

Diffusion: How the solute molecule moves through the solvent over time, which can be quantified by calculating its diffusion coefficient.

Structure-Reactivity and Structure-Function Relationship Predictions from Theoretical Data

Detailed theoretical examinations predicting the reactivity and biological function of 2-Butanol, 4,4'-oxybis- based on its structure are limited. However, some fundamental molecular properties have been calculated, which can provide a foundational understanding for future predictive studies.

Computed Molecular Descriptors

Theoretical calculations have provided several key molecular descriptors for 2-Butanol, 4,4'-oxybis-. These descriptors are crucial in the development of QSAR models, which correlate a compound's structure with its activity.

DescriptorValue
Exact Mass162.125594432 g/mol
Monoisotopic Mass162.125594432 g/mol
Heavy Atom Count11
Complexity75.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Topological Polar Surface Area49.7 Ų
XLogP30.3
Covalently-Bonded Unit Count1
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count2
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Isotope Atom Count0

These computed properties offer initial insights into the molecule's potential behavior. For instance, the hydrogen bond donor and acceptor counts suggest the capacity for interactions with biological macromolecules. The rotatable bond count indicates a degree of conformational flexibility, which can be significant for receptor binding. The Topological Polar Surface Area (TPSA) is a descriptor often correlated with drug bioavailability.

The absence of dedicated computational studies on 2-Butanol, 4,4'-oxybis- means that no specific data tables correlating its structural features with reactivity or function can be presented at this time. Future research in this area would be necessary to develop such predictive models and to fully understand the compound's chemical and biological behavior from a theoretical standpoint.

Applications of 2 Butanol, 4,4 Oxybis in Specialized Chemical Systems

Utilization as a Monomer or Precursor in Polymer and Material Sciencebenchchem.comechemi.comchembk.com

As a difunctional alcohol (diol), 2-Butanol (B46777), 4,4'-oxybis- serves as a fundamental building block, or monomer, for the synthesis of various polymers. umweltbundesamt.de Its structure allows it to be incorporated into polymer chains, influencing the final properties of the material, such as flexibility, thermal stability, and solvent resistance.

Polyethers are a significant class of polymers, and 2-Butanol, 4,4'-oxybis- can be used in their synthesis primarily through polycondensation reactions. d-nb.inforesearchgate.net In this mechanism, the hydroxyl groups of the diol react with another difunctional molecule (e.g., a dihalide) or undergo self-condensation under specific catalytic conditions to form repeating ether linkages, constructing the main polymer backbone.

The general mechanism for polyether synthesis via polycondensation of a diol like 2-Butanol, 4,4'-oxybis- involves the following steps:

Activation: The hydroxyl groups are typically activated, often by conversion to a more reactive alkoxide form using a strong base.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile, attacking an electrophilic site on another monomer, such as an alkyl halide, leading to the formation of an ether bond and elimination of a salt.

Chain Growth: This process repeats, extending the polymer chain.

Alternatively, the acid-catalyzed dehydration of diols can also yield polyethers. core.ac.uk The presence of the central ether bond in the 2-Butanol, 4,4'-oxybis- monomer introduces flexibility into the resulting polyether chain compared to polymers made from more rigid diols.

Table 1: Polymerization Methods for Polyether Synthesis

Polymerization Method Description Relevance to 2-Butanol, 4,4'-oxybis-
Polycondensation Step-growth polymerization where monomers combine, releasing small molecules like water or HCl. The two hydroxyl groups can react with suitable co-monomers to form the polymer chain. d-nb.info

| Oxa-Michael Addition | The addition of an alcohol (like the hydroxyl groups on the diol) to an electron-deficient alkene. | This method can be used to create polyethers with additional functional groups in the backbone. d-nb.info |

The two hydroxyl groups on 2-Butanol, 4,4'-oxybis- enable it to act as a cross-linking agent. chembk.com In polymer chemistry, cross-linking is the process of forming covalent bonds that link one polymer chain to another, creating a three-dimensional network structure. These networks are characteristic of thermosetting resins, such as polyurethanes and epoxy resins, which exhibit high thermal stability and mechanical strength. umweltbundesamt.deuib.no

In Polyurethanes: The diol's hydroxyl groups can react with diisocyanate monomers. The reaction between an alcohol and an isocyanate forms a urethane (B1682113) linkage. By using 2-Butanol, 4,4'-oxybis-, a flexible polyether segment is built into the polyurethane network. umweltbundesamt.de

In Resins: It can be used to modify other resins. For instance, it can be incorporated into polyester (B1180765) or epoxy resin formulations to enhance specific properties like impact resistance, owing to the flexibility of its ether backbone. uib.no Cross-linking agents are crucial in defining the final characteristics of such materials. chembk.com

Role as a Solvent or Cosolvent in Advanced Organic Synthesisbenchchem.comwikipedia.orgncats.io

The physical properties of 2-Butanol, 4,4'-oxybis-, including its liquid state at room temperature and its ability to dissolve a range of organic compounds, make it suitable for use as a solvent system in certain chemical reactions. echemi.com

A critical distinction in solvent chemistry is between protic and aprotic solvents. Protic solvents possess a hydrogen atom bound to an electronegative atom, such as oxygen or nitrogen, and can thus act as hydrogen bond donors. libretexts.orgmasterorganicchemistry.com Common examples include water and alcohols. Aprotic solvents lack such a hydrogen and cannot donate hydrogen bonds.

Structurally, 2-Butanol, 4,4'-oxybis- contains two hydroxyl (-OH) groups. echemi.comnih.gov The presence of these groups makes it a polar protic solvent . The hydrogen atoms on the hydroxyl groups can participate in hydrogen bonding, which can stabilize anions and solvate cations. Therefore, it would not be classified as an aprotic solvent.

However, its application in sensitive reactions is still relevant. In reactions where a polar protic solvent is permissible or even beneficial, 2-Butanol, 4,4'-oxybis- can be employed. Its high boiling point (278.4 °C) allows it to be used in reactions requiring elevated temperatures. echemi.com Its ether linkage and alkyl chains provide a degree of lipophilicity, allowing it to dissolve less polar reactants that may be insoluble in more common protic solvents like water or ethanol.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. wikipedia.orgthe-innovation.org The solvent in such systems plays a crucial role in bringing the reactants into contact with the catalyst's active sites.

2-Butanol, 4,4'-oxybis- can act as an effective solvent in these systems for several reasons:

Solubilizing Power: Its molecular structure, combining polar hydroxyl groups with a nonpolar hydrocarbon backbone, allows it to dissolve a wide range of reactants, facilitating their transport to the catalyst surface.

High Boiling Point: Its low volatility at typical reaction temperatures ensures the reaction medium remains stable. echemi.com

Interaction with Catalysts: The hydroxyl and ether groups can interact with the surface of certain catalysts, potentially influencing the selectivity of the reaction by modifying the catalyst's surface environment or the orientation of adsorbed reactants. mdpi.com For example, in the selective oxidation of alcohols over metal-based catalysts, the solvent can play a role in the reaction mechanism. mdpi.com

Table 2: Properties of 2-Butanol, 4,4'-oxybis- Relevant to Solvent Applications

Property Value Significance in Synthesis
Molecular Formula C₈H₁₈O₃ Indicates a balance of hydrocarbon and oxygen-containing functional groups. nih.gov
Boiling Point 278.4 °C Allows for reactions to be conducted at high temperatures without significant solvent loss. echemi.com
Density 0.997 g/cm³ Similar to water, but with different solvating properties. echemi.com

| Solvent Type | Polar Protic | Capable of hydrogen bonding and solvating ionic species. echemi.comlibretexts.org |

Development of 2-Butanol, 4,4'-oxybis- as a Synthon for Complex Organic Moleculesbenchchem.compharmainfo.inecfr.io

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for building more complex structures. 2-Butanol, 4,4'-oxybis- is a versatile synthon because its two hydroxyl groups and ether linkage can be chemically modified in various ways. It serves as a C8 building block with defined stereocenters (if used in an enantiomerically pure form) and strategically placed oxygen atoms. uci.edu

The reactivity of its hydroxyl groups allows for a range of chemical transformations:

Esterification: Reaction with carboxylic acids or their derivatives to form diesters.

Etherification: Further reaction at the hydroxyl groups to attach other molecular fragments.

Oxidation: The secondary alcohol groups can be oxidized to ketones, yielding 4,4'-oxybis(2-butanone).

Substitution: The hydroxyl groups can be converted into leaving groups (e.g., tosylates) to allow for nucleophilic substitution reactions. pharmainfo.in

A documented example of its use is in the synthesis of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine], which is a known impurity of the drug Mebeverine. pharmainfo.in In this synthesis, the parent diol structure is modified through a series of reactions, demonstrating its utility as a foundational molecule for constructing more elaborate chemical entities. This capacity makes it a valuable tool for chemists aiming to build complex molecules with specific functionalities and spatial arrangements. uci.edu

Building Block in Natural Product Synthesis

In organic synthesis, a "building block" is a molecule that can be incorporated into a larger, more complex structure. thieme.de The utility of 2-Butanol, 4,4'-oxybis- as a building block lies in its two hydroxyl groups and the two stereocenters at the C-4 positions of the butanol chains. ncats.ionih.gov These features allow for the potential creation of diverse and stereochemically rich target molecules.

While the related compound, 4,4'-Oxybis(butan-1-ol), is noted for its role as a building block in the synthesis of biologically active molecules, specific documented instances of 2-Butanol, 4,4'-oxybis- being used in the total synthesis of natural products are not prominent in current literature. However, its structure presents theoretical potential for such applications. The ether linkage provides stability under many reaction conditions, and the secondary alcohol groups offer sites for various chemical transformations, such as oxidation, esterification, or conversion to leaving groups for nucleophilic substitution reactions. ethoschemical.in The chirality of the molecule means it could be used to introduce specific stereochemistry into a target natural product, a critical aspect in determining biological activity.

Precursor for Pharmaceutical Intermediates and Biocides (excluding clinical human trial data)

The structural framework of 2-Butanol, 4,4'-oxybis- serves as a valuable precursor for creating intermediates used in the pharmaceutical industry and for developing new biocidal agents.

Pharmaceutical Intermediates

The oxybis(butanol) moiety is relevant in the context of pharmaceutical manufacturing. For instance, a structurally analogous compound, 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine], has been identified as a process-related impurity in the manufacturing of Mebeverine hydrochloride, a medication used to treat certain intestinal disorders. pharmainfo.in The synthesis of this specific impurity highlights a pathway where a butanol-ether structure is formed, underscoring the potential for 2-Butanol, 4,4'-oxybis- to be involved in or to be a precursor to similar side-products or intermediates in related pharmaceutical syntheses.

A reported synthesis of this Mebeverine impurity involves the self-coupling of an intermediate, demonstrating how the ether linkage can be formed. pharmainfo.in The process, outlined below, showcases the types of transformations that butanol-derived intermediates can undergo.

StepReactantsReagents/ConditionsProductReference
14-methoxy phenyl acetone, Aqueous ethylamineSodium borohydride (B1222165), Methanol, -5 to 0 °CN-Ethyl-1-(4-methoxyphenyl)propan-2-amine pharmainfo.in
2N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, 4-bromobutanolToluene, 75-85°C4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol pharmainfo.in
34-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol (self-coupling)p-Toluenesulfonic acid (PTSA), Toluene4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine] pharmainfo.in

Biocides

A biocide is a chemical substance intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism. Research into novel biocidal compounds is ongoing to address microbial contamination in various settings. scielo.brrsc.org

Direct studies on the biocidal activity of 2-Butanol, 4,4'-oxybis- are limited. However, research on the closely related structural analog, 4,4'-Oxybis(butan-1-ol), indicates antimicrobial properties. This suggests that the bis(hydroxybutyl) ether scaffold has potential for biocidal applications. The proposed mechanism for this activity is the disruption of microbial cell membranes, which leads to cell lysis. This makes compounds with this core structure candidates for further development as pharmaceuticals or biocides.

CompoundReported Biological ActivityProposed Mechanism of ActionPotential ApplicationReference
4,4'-Oxybis(butan-1-ol)AntimicrobialDisruption of microbial cell membranesPharmaceuticals, Biocides
2-Butanol, 4,4'-oxybis-Not explicitly studied, but potential inferred from analogLikely similar membrane disruptionPotential precursor for novel biocides

The presence of hydroxyl groups and an ether linkage in 2-Butanol, 4,4'-oxybis- provides synthetic handles to create more complex molecules with enhanced biocidal efficacy, for example, by introducing quaternary ammonium (B1175870) or phosphonium (B103445) groups. rsc.org

Analytical Methodologies for the Detection and Quantification of 2 Butanol, 4,4 Oxybis in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in separating 2-Butanol (B46777), 4,4'-oxybis- from other components in a sample, which is a critical step for both purity evaluation and the analysis of complex mixtures. bnmv.ac.in The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the compound and its derivatives.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like 2-Butanol, 4,4'-oxybis-. The development of a robust GC method involves the careful selection of a suitable capillary column, carrier gas, and temperature program to achieve optimal separation. For instance, a common approach involves using a non-polar or medium-polarity column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase, which separates compounds based on their boiling points and polarity. core.ac.uk

Method validation is a critical process to ensure the reliability of the analytical data. farmaciajournal.com This involves establishing several performance characteristics as outlined in the table below.

Table 1: Key Parameters for GC Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.990. myfoodresearch.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery studies typically within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be low, often <5%. farmaciajournal.com

A typical GC analysis would involve injecting a sample into a heated port where it vaporizes and is carried by an inert gas (e.g., helium) through the column. myfoodresearch.com The separation occurs as the components interact differently with the stationary phase, leading to different retention times. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like 2-Butanol, 4,4'-oxybis-. myfoodresearch.com

For non-volatile derivatives of 2-Butanol, 4,4'-oxybis- or when conducting trace analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. saspublishers.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. google.com

A common HPLC setup for such analyses is a reversed-phase system, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The separation can be optimized by adjusting the solvent composition, often using a gradient elution where the solvent strength is changed over time to improve resolution. researchgate.net Detection is typically achieved using a UV detector if the analyte or its derivatives have a chromophore, or a refractive index detector for more universal detection.

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis Methodologies

Spectroscopic techniques are indispensable for confirming the chemical structure of 2-Butanol, 4,4'-oxybis- and for its quantitative analysis. These methods provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules, including the connectivity of atoms and their spatial arrangement (stereochemistry). thermofisher.comthermofisher.com Both ¹H NMR and ¹³C NMR are routinely used.

In the ¹H NMR spectrum of a related compound, 2-butanol, distinct signals are observed for the different types of protons in the molecule. docbrown.info The chemical shift of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.infovaia.com For 2-Butanol, 4,4'-oxybis-, one would expect to see characteristic signals corresponding to the protons on the carbons adjacent to the ether oxygen and the hydroxyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of 2-Butanol, 4,4'-oxybis- would give a distinct signal in the ¹³C NMR spectrum, confirming the number of different carbon environments. yale.edu

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. savemyexams.com When a molecule of 2-Butanol, 4,4'-oxybis- is introduced into the mass spectrometer, it is ionized to form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. docbrown.info

The molecular ion can then fragment in predictable ways, and the resulting fragment ions are detected. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its identity. For ethers and alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and the loss of small neutral molecules like water. libretexts.orgwhitman.edu For instance, in the mass spectrum of the related compound 2-butanol, significant fragments are observed at m/z 45 and 59, corresponding to the loss of an ethyl radical and a methyl radical, respectively, through alpha-cleavage. libretexts.orgmassbank.eu

Table 2: Expected and Observed Mass Spectrometry Data for 2-Butanol

Ionm/z (mass/charge)Relative IntensityFragmentation Origin
[C₂H₅O]⁺45HighAlpha-cleavage (loss of C₂H₅•) libretexts.org
[C₃H₇O]⁺59ModerateAlpha-cleavage (loss of CH₃•) libretexts.org
[C₄H₁₀O]⁺74LowMolecular Ion docbrown.info

This table illustrates the type of data obtained from a mass spectrum for a related compound and is indicative of the analysis that would be performed for 2-Butanol, 4,4'-oxybis-.

Advanced Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. ajrconline.orgchemijournal.comresearchgate.net The most common and powerful of these for the analysis of volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS). jmchemsci.comjmchemsci.com

In a GC-MS system, the effluent from the GC column is directly introduced into the ion source of the mass spectrometer. researchgate.net As each separated component elutes from the GC column, it is immediately analyzed by the MS. This provides both the retention time of the compound (from the GC) and its mass spectrum (from the MS). researchgate.net This combination allows for the confident identification of compounds in a complex mixture by matching both their retention times and their mass spectra with those of known standards or with entries in a spectral library. jmchemsci.com

GC-MS has been successfully used to identify a wide range of organic compounds in various matrices, including environmental and biological samples. core.ac.ukajstme.com.nginsightsociety.org For the analysis of 2-Butanol, 4,4'-oxybis-, GC-MS would provide a definitive identification and allow for its quantification even at low levels in complex samples. nrc.gov

Future Research Directions and Emerging Paradigms for 2 Butanol, 4,4 Oxybis

Discovery of Novel Reactivity and Unexplored Mechanistic Pathways

The reactivity of 2-Butanol (B46777), 4,4'-oxybis- is primarily dictated by its secondary hydroxyl groups and the central ether bond. While standard alcohol reactions like oxidation and esterification are expected, future research can delve into more complex and novel transformations.

Key Research Areas:

Stereoselective Reactions: The presence of two chiral centers offers a platform for investigating diastereoselective reactions. Future studies could explore how the existing stereochemistry influences the stereochemical outcome of subsequent reactions at the hydroxyl groups or adjacent positions.

Intramolecular Cyclizations: The 1,7-relationship between the two hydroxyl groups could enable intramolecular cyclization or etherification reactions under specific catalytic conditions to form novel oxygen-containing heterocyclic systems. Mechanistic studies would be crucial to understand the pathways and control the formation of these cyclic structures.

Ether Cleavage and Rearrangement: While ethers are generally stable, investigating the selective cleavage of the C-O-C bond under specific acidic or catalytic conditions could open pathways to other valuable polyfunctional molecules. acs.org Mechanistic investigations, potentially using computational modeling, could elucidate the transition states and intermediates involved in these processes, including potential rearrangement pathways like the Baeyer-Villiger oxidation of related ketones. beilstein-journals.org

Oxidation Studies: The oxidation of the two secondary alcohol groups to the corresponding diketone, 4,4'-oxybis(2-butanone), presents a substrate for further novel reactions. Understanding the stepwise oxidation and the stability of the intermediate keto-alcohol would be a valuable area of study.

A significant challenge in the study of such molecules is the potential for "ether-diol ambiguity," where analytical methods like mass spectrometry may make it difficult to distinguish between the diol and a corresponding cyclic ether. acs.org Future mechanistic studies will need to employ complementary techniques, such as derivatization or advanced NMR spectroscopy, to definitively characterize reactants and products. acs.org

Integration into Catalytic Systems for Sustainable Chemical Transformations

The diol structure of 2-Butanol, 4,4'-oxybis- makes it a promising candidate for use in catalysis, either as a ligand for metal centers or as a building block in catalyzed reactions.

Potential Catalytic Roles:

Catalytic System ComponentPotential Role of 2-Butanol, 4,4'-oxybis-Rationale
Chiral Ligand Forms complexes with transition metals for asymmetric catalysis.The two hydroxyl groups can coordinate to a metal center, and the inherent chirality can induce enantioselectivity in reactions like hydrogenations or C-C bond formations.
Organocatalyst Precursor Serves as a scaffold for building more complex organocatalysts.The hydroxyl groups can be functionalized to introduce catalytically active moieties.
Monomer in Catalytic Polymerization Acts as a diol monomer for creating polyesters or polyurethanes.Catalytic polymerization methods offer efficient and sustainable routes to novel polymers with tailored properties.
Substrate in Green Chemistry Undergoes catalytic conversion to value-added chemicals.The Guerbet reaction, for example, converts alcohols to longer-chain alcohols and other products, representing a sustainable pathway for chemical synthesis. frontiersin.org

Future research should focus on synthesizing metal complexes with 2-Butanol, 4,4'-oxybis- as a ligand and evaluating their performance in asymmetric catalysis. uwo.ca The development of catalysts that can selectively transform this diol into platform chemicals aligns with the principles of green and sustainable chemistry. aaqr.org For instance, palladium-catalyzed C-O bond formation with secondary alcohols is a known transformation that could be explored. nih.gov The development of efficient catalysts for such transformations is an active area of research. jst.go.jp

Design and Synthesis of Derivatives with Tunable Architectural Features for Specific Applications

The two hydroxyl groups of 2-Butanol, 4,4'-oxybis- are ideal handles for chemical modification, allowing for the design and synthesis of a wide array of derivatives with specific properties.

A key example is the synthesis of amine derivatives. For instance, a derivative, 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine], has been synthesized. acs.org This process involves a multi-step sequence that begins with reductive amination, followed by reaction with a bromo-alcohol, and finally a self-coupling reaction. acs.org

Synthetic Strategy for an Amine Derivative

StepReactantsKey ReagentsProduct
14-methoxy phenyl acetone, aqueous ethylamineSodium borohydride (B1222165) (NaBH₄)N-Ethyl-1-(4-methoxyphenyl)propan-2-amine
2N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, 4-bromobutanolPotassium carbonate (K₂CO₃)4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol
34-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol (self-coupling)Para-toluene sulphonic acid (PTSA)4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]

Table based on synthetic scheme described in source acs.org.

Future research can expand on this by:

Synthesizing ester derivatives: Reaction with various acyl chlorides or carboxylic acids can produce diesters with potential applications as plasticizers, lubricants, or components in fragrances.

Creating ether derivatives: Further etherification of the hydroxyl groups could yield polyether compounds with applications as phase-transfer catalysts or specialty solvents.

Developing bioactive molecules: The scaffold can be used to synthesize derivatives for biological screening, as has been done with other heterocyclic systems like oxadiazoles (B1248032) and phenazines. nih.govmdpi.comekb.eg The synthesis of such polyfunctional derivatives is a cornerstone of medicinal chemistry. bibliotekanauki.plmdpi.com

Preparing glycosylated derivatives: Glycosylation of the hydroxyl groups could lead to novel glycolipids with unique self-organizing properties. researchgate.net

Advancements in High-Throughput Screening and Automation in Synthesis and Analysis

To accelerate the discovery of novel derivatives and their applications, modern high-throughput and automated techniques are essential. While specific literature on the high-throughput screening of 2-Butanol, 4,4'-oxybis- is not yet prevalent, this represents a significant future direction.

Emerging Paradigms:

Automated Synthesis: Automated platforms can be employed for the rapid parallel synthesis of libraries of derivatives from the 2-Butanol, 4,4'-oxybis- scaffold. acs.org This allows for the efficient exploration of a wide chemical space by varying reactants and conditions systematically. researchgate.net Technologies for the automated synthesis of polyfunctional molecules, including organic azides and organozinc reagents, are rapidly advancing. acs.orgacs.org

High-Throughput Reaction Optimization: High-throughput experimentation (HTE) can rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis of the parent compound or its derivatives. acs.org This is particularly valuable for developing diastereoselective transformations. acs.org

Rapid Biodegradability Screening: For applications in green engineering, high-throughput assays can be used to screen libraries of polyester (B1180765) derivatives (made from monomers like 2-Butanol, 4,4'-oxybis-) for biodegradability. pnas.org Studies have shown that features like backbone ether groups can positively impact biodegradability. pnas.org

Automated Analysis: The analysis of reaction outcomes can be streamlined using automated liquid chromatography-mass spectrometry (LC-MS) and NMR systems. nih.gov This allows for the rapid characterization of products and quantification of yields from high-throughput experiments.

Cross-Disciplinary Applications in Materials Science and Green Engineering

The unique structure of 2-Butanol, 4,4'-oxybis- makes it a versatile building block for creating advanced materials and for use in green engineering applications.

Materials Science:

Polymer Synthesis: As a diol, it can be used as a monomer in polycondensation reactions with dicarboxylic acids or diisocyanates to produce novel polyesters and polyurethanes, respectively. researchgate.netresearchgate.net The ether linkage in the backbone can impart flexibility, while the secondary nature of the alcohol can influence thermal properties like the glass transition temperature. pnas.orgresearchgate.net Its potential use in polymers has been noted. ontosight.ai

Thermotropic Liquid Crystalline Polymers: The incorporation of ether linkages into polymer backbones is a known strategy in the synthesis of liquid crystalline polymers. researchgate.net Investigating the polymerization of derivatives of 2-Butanol, 4,4'-oxybis- with rigid mesogenic groups could lead to new materials with advanced optical and mechanical properties. researchgate.net

Coatings and Resins: Diglycidyl ethers derived from diols are fundamental components of epoxy resins and coatings. google.com Synthesizing the diglycidyl ether of 2-Butanol, 4,4'-oxybis- could produce a new epoxy monomer for creating cross-linked coatings with potentially enhanced flexibility or adhesion.

Green Engineering:

Bio-based Monomers: If a sustainable synthesis route from biomass-derived precursors can be developed, 2-Butanol, 4,4'-oxybis- could serve as a valuable bio-based monomer, reducing reliance on petrochemical feedstocks. princeton.edu

Green Solvents: Ethers with low peroxide-forming tendencies and favorable stability are sought after as green solvents. researchgate.net While the properties of 2-Butanol, 4,4'-oxybis- as a solvent are not well-documented, its derivatives could be explored for such applications, contributing to the principles of Green Chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-oxybis-2-butanol, and what are their respective yields and purity profiles?

  • Methodological Answer: The compound is synthesized via etherification reactions between diols or halogenated precursors. For example, nucleophilic substitution using 2-butanol derivatives under alkaline conditions can form the ether linkage (C-O-C). Purification typically involves fractional distillation or chromatography. Yield optimization requires careful control of stoichiometry, temperature (e.g., 80–120°C), and catalysts like sulfuric acid or metal oxides. Purity can be assessed via gas chromatography (GC) or HPLC, with reported yields ranging from 60–85% depending on the method .

Q. How can spectroscopic techniques confirm the structure of 4,4'-oxybis-2-butanol?

  • Methodological Answer:

  • NMR : The hydroxyl (-OH) protons appear as broad singlets near δ 1.5–2.0 ppm. The ether-linked carbons (C-O-C) resonate near δ 70–75 ppm in 13C^{13}\text{C} NMR.
  • IR : Strong O-H stretching (3200–3600 cm1^{-1}) and C-O-C asymmetric stretching (1100–1250 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : The molecular ion peak at m/z 162.23 (C8_8H18_{18}O3_3) confirms the molecular weight. Cross-referencing with databases like PubChem or EINECS ensures structural validation .

Q. What are the key physicochemical properties (e.g., solubility, logP) of 4,4'-oxybis-2-butanol relevant to formulation studies?

  • Methodological Answer: The compound has a calculated XLogP3 of 0.1, indicating moderate hydrophilicity. It is soluble in polar solvents (water, ethanol) but less so in nonpolar solvents. Experimental determination via shake-flask method or HPLC-derived logP values is recommended to address batch variability. Differential scanning calorimetry (DSC) can determine melting points, though literature reports may vary due to polymorphism .

Advanced Research Questions

Q. What experimental models are suitable for investigating the pharmacological mechanisms of 4,4'-oxybis-2-butanol as a choleretic and antispasmodic agent?

  • Methodological Answer:

  • In vitro : Use isolated gallbladder smooth muscle cells to assess calcium flux modulation.
  • In vivo : Rodent models (e.g., bile duct cannulation in rats) can quantify bile secretion rates. For antispasmodic activity, ex vivo assays with acetylcholine-induced contractions in ileal tissue are standard. Dose-response studies should reference its ATC classification (A03) and compare efficacy to existing drugs like hyoscine .

Q. How can researchers resolve discrepancies in reported metabolic pathways of 4,4'-oxybis-2-butanol across species?

  • Methodological Answer: Conduct comparative metabolism studies using liver microsomes from humans, rats, and dogs. LC-MS/MS can identify phase I metabolites (e.g., hydroxylation at the butanol chain) and phase II conjugates (glucuronides). Computational tools like molecular docking or QSAR models predict enzyme affinity (e.g., CYP450 isoforms), which can be validated via inhibition assays .

Q. What strategies mitigate oxidative degradation of 4,4'-oxybis-2-butanol during long-term stability studies?

  • Methodological Answer: Accelerated stability testing under ICH guidelines (40°C/75% RH) identifies degradation products. Antioxidants (e.g., BHT) or pH buffering (pH 6–7) reduce ether bond cleavage. Packaging in amber glass with nitrogen overlay minimizes light/oxygen exposure. Degradation kinetics can be modeled using Arrhenius equations to predict shelf life .

Q. How do structural modifications (e.g., esterification) of 4,4'-oxybis-2-butanol affect its bioactivity and toxicity profile?

  • Methodological Answer: Synthesize derivatives like 4,4'-oxybis-2-butanol diacetate and compare partition coefficients (logP) and in vitro cytotoxicity (MTT assay). Molecular dynamics simulations assess binding affinity to target receptors (e.g., muscarinic acetylcholine receptors). Toxicity screening in zebrafish embryos (FET assay) provides rapid in vivo safety data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hepatotoxicity of 4,4'-oxybis-2-butanol?

  • Methodological Answer: Re-evaluate study designs for confounding factors (e.g., solvent carriers like DMSO). Perform comparative toxicogenomics (RNA-seq) on hepatocyte cultures to identify differentially expressed genes (e.g., CYP3A4, GST). Meta-analysis of existing data with standardized toxicity endpoints (e.g., ALT/AST levels) clarifies dose-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butanol, 4,4'-oxybis-
Reactant of Route 2
Reactant of Route 2
2-Butanol, 4,4'-oxybis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.